(R)-1-(Furan-2-yl)ethanol

Beschreibung

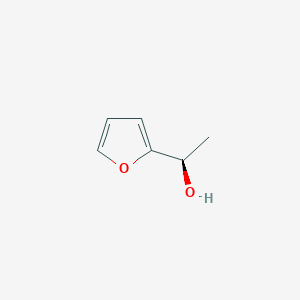

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABXUIWIFUZYQK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27948-61-4 | |

| Record name | (1R)-1-(furan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-1-(Furan-2-yl)ethanol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(Furan-2-yl)ethanol is a chiral secondary alcohol that serves as a significant building block in modern organic synthesis. Its structure, which combines a stereogenic center with a furan ring, makes it a versatile precursor for a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The furan moiety can be chemically transformed in numerous ways, and the chiral hydroxyl group allows for stereoselective reactions. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in synthetic chemistry.

This technical guide provides a detailed overview of the key physical properties of this compound, along with standard experimental protocols for their determination.

Core Physical Properties

The quantitative physical properties of this compound and its racemic mixture are summarized in the table below. These values are essential for laboratory use, process development, and quality control.

| Physical Property | Value | Conditions |

| Molecular Formula | C₆H₈O₂ | |

| Molecular Weight | 112.13 g/mol | |

| Appearance | Colorless to pale yellow liquid or a low-melting solid | Ambient Temperature |

| Boiling Point | 167-170 °C | Atmospheric Pressure |

| Density | 1.078 g/mL | at 20 °C |

| Refractive Index | n²⁰/D = 1.479 | For the racemic (±) mixture |

| Specific Optical Rotation | [α]²⁰/D = -23.5 ± 1° | c = 6 in ethanol (for the (S)-enantiomer)[1] |

Note on Optical Rotation: The specific rotation for the (R)-enantiomer is inferred to be approximately +23.5 ± 1° under the same conditions, as enantiomers rotate plane-polarized light to an equal but opposite degree.[2]

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this specific compound are not extensively published. However, the following sections describe the standard methodologies employed for these measurements.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-scale method for its determination is the capillary method.

Apparatus:

-

Melting point apparatus or Thiele tube

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a Thiele tube or a suitable melting point apparatus.

-

As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is the mass per unit volume of a substance. For a liquid, it is typically determined using a pycnometer or a specific gravity bottle.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The clean, dry pycnometer is accurately weighed (m₁).

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped, and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

The liquid level is adjusted to the mark on the pycnometer, and the outside is carefully dried.

-

The filled pycnometer is weighed again (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference liquid is weighed (m₃).

-

The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium D-line, λ = 589 nm)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of the sample liquid are placed on the lower prism.

-

The prisms are closed and locked.

-

Water from a constant temperature bath (e.g., 20 °C) is circulated through the prisms to maintain a constant temperature.

-

The light source is positioned, and while looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.

-

The compensator knob is adjusted to eliminate any color fringes and to obtain a sharp dividing line.

-

The adjustment knob is used to center the dividing line on the crosshairs.

-

The refractive index is read from the instrument's scale.

Specific Optical Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.[3]

Apparatus:

-

Polarimeter

-

Polarimeter tube (of a specific length, e.g., 1 dm)

-

Monochromatic light source (e.g., sodium D-line)

-

Analytical balance

-

Volumetric flask

Procedure:

-

A solution of the chiral compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol).[1] The concentration (c) is expressed in g/mL.

-

The polarimeter tube is filled with the pure solvent, and the instrument is zeroed.

-

The polarimeter tube is then rinsed and filled with the sample solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter, and the observed angle of rotation (α) is measured.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where l is the path length of the tube in decimeters (dm).

-

The temperature and the wavelength of the light used are also recorded.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various biologically active molecules.[4] It is used in the production of piperidine alkaloids, which have shown antimicrobial and anti-inflammatory effects. Furthermore, it is a precursor for α,β-unsaturated δ-lactones, compounds that can exhibit antifungal and cytotoxic properties. The chirality of this compound is crucial in these syntheses, as it dictates the stereochemistry of the final products, which in turn influences their biological activity.

References

(R)-1-(Furan-2-yl)ethanol chemical structure and stereochemistry

An In-depth Technical Guide to (R)-1-(Furan-2-yl)ethanol: Chemical Structure, Stereochemistry, and Synthetic Applications

Introduction

This compound is a valuable chiral building block of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, which combines a stereogenic center with a furan ring, makes it a versatile precursor for a wide array of complex and biologically active molecules.[2] The furan moiety itself is a privileged scaffold in drug discovery, present in numerous compounds with antimicrobial, anti-inflammatory, and anticancer effects.[3]

The introduction of a chiral center in 1-(Furan-2-yl)ethanol gives rise to (R) and (S) enantiomers, which can exhibit distinct interactions with biological macromolecules like enzymes and receptors. This stereochemical difference is crucial in drug development, as it can lead to significant variations in efficacy, potency, and toxicity.[3] Specifically, this compound is a key precursor for the synthesis of several naturally occurring bioactive compounds, including piperidine alkaloids and α,β-unsaturated δ-lactones, which have demonstrated antifungal, antibiotic, and cytotoxic properties.[3][4] This guide provides a comprehensive overview of its structure, properties, stereochemistry, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound consists of a furan ring substituted at the 2-position with a 1-hydroxyethyl group. The stereogenic center is located at the carbon atom bearing the hydroxyl group, with the "(R)" designation indicating the specific spatial arrangement of the substituents according to the Cahn-Ingold-Prelog convention.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (1R)-1-(furan-2-yl)ethanol | [5][6] |

| CAS Number | 27948-61-4 | [5][6] |

| Molecular Formula | C₆H₈O₂ | [5][6][7] |

| Molecular Weight | 112.13 g/mol | [5] |

| Appearance | Liquid | [6][7] |

| InChI Key | UABXUIWIFUZYQK-RXMQYKEDSA-N | [5][6] |

| Canonical SMILES | C--INVALID-LINK--C1=CC=CO1 | [6][8] |

| Purity | ≥95% | [6][7] |

| Density | 1.078 g/mL at 20 °C (for racemic) | [9] |

| Boiling Point | 167-170 °C (for racemic) | [9] |

| Storage | Store in freezer, under -20°C, sealed in dry conditions |[8] |

Table 2: Spectroscopic Data for 1-(Furan-2-yl)ethanol

| Spectroscopy | Wavenumber/Chemical Shift (δ) | Assignment | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.56 (d, J=6.5 Hz, 3H) | -CH₃ | [4] |

| δ 4.88 (q, J=6.5 Hz, 1H) | -CH(OH) | [4] | |

| δ 6.25 (d, J=3.1 Hz, 1H) | Furan H-3 | [4] | |

| δ 6.35 (m, 1H) | Furan H-4 | [4] | |

| δ 7.35 (s, 1H) | Furan H-5 | [4] |

| IR (Thin Film) | νmax 3357-3387 cm⁻¹ | O-H stretch | |

Note: Spectroscopic data is often reported for the racemic or the (S)-enantiomer but is representative for the (R)-enantiomer as well, with the key differentiator being the optical rotation.

Enantioselective Synthesis

The most effective method for producing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 2-acetylfuran.[3][10] Biocatalysis, utilizing whole microbial cells or isolated enzymes, has become the preferred green and efficient route for this transformation.[10]

Biocatalytic Asymmetric Reduction

This method employs alcohol dehydrogenases (ADHs) found in various microorganisms to catalyze the reduction with high enantioselectivity.[10] The stereochemical result—whether the (R) or (S) enantiomer is formed—depends on the specific enzymes of the chosen biocatalyst.[10] Microorganisms from the Lactobacillus genus are particularly effective for producing the (R)-enantiomer.[10][11] One study demonstrated that using Lactobacillus paracasei BD101 resulted in the production of this compound with over 99% enantiomeric excess (ee) and 97% yield, even on a gram scale.[4]

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone chiral intermediate for synthesizing a variety of biologically active molecules.[2][4] Its synthetic utility stems from the combination of a stereogenic carbinol center and a versatile furan ring, which can be considered a latent 1,4-dicarbonyl equivalent.[2]

Key Synthetic Applications:

-

Piperidine Alkaloids : It serves as a key precursor in the enantioselective synthesis of naturally occurring piperidine alkaloids such as (-)-Cassine and (-)-Spectaline.[2][4] These alkaloids are known for a range of biological activities, including antimicrobial and anti-inflammatory effects.[2]

-

α,β-Unsaturated δ-Lactones : The furan ring can be elaborated to form these lactones, which are core structures in many natural products exhibiting antifungal, antibiotic, and cytotoxic properties against human tumor cells.[2][4] The chirality of the starting alcohol is transferred to the final lactone product.[2]

-

Stereospecific Transformations : The chiral hydroxyl group can undergo stereospecific reactions, such as nucleophilic substitution with an inversion of configuration, a classic example being the Mitsunobu reaction to form chiral azides.[2][4]

-

Achmatowicz Rearrangement : The furan moiety can undergo this rearrangement to provide access to valuable pyranone intermediates, further expanding its synthetic potential.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in a research setting. The following are protocols for the synthesis and analysis of this compound.

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Acetylfuran

This protocol details the enantioselective synthesis of this compound using Lactobacillus paracasei as a whole-cell biocatalyst.[2][10][11]

Materials:

-

Lactobacillus paracasei BD101

-

MRS broth (or suitable growth medium)

-

100 mM Phosphate buffer (pH 7.0)

-

2-Acetylfuran (1-(Furan-2-yl)ethanone)

-

Glucose (co-substrate)

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Cultivation of Biocatalyst: Inoculate 100 mL of sterile MRS broth with a fresh culture of L. paracasei BD101. Incubate at 30°C for 24-48 hours with shaking at 150 rpm.[10]

-

Preparation of Resting Cells: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0). Resuspend the pellet in the same buffer to a final concentration of 50 mg/mL (wet cell weight) to create the resting cell suspension.[10]

-

Biocatalytic Reduction: In a 50 mL screw-capped flask, combine 10 mL of the resting cell suspension with glucose to a final concentration of 100 mM. Add 2-acetylfuran to a final concentration of 50 mM.[10]

-

Reaction Incubation: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10][11]

-

Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl to reduce the solubility of the product. Extract the product three times with an equal volume of ethyl acetate.[10]

-

Purification and Analysis: Combine the organic layers and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure using a rotary evaporator.[10] Determine the conversion and enantiomeric excess (ee) of the resulting this compound using chiral HPLC or GC.[2][10]

Protocol 2: General Protocol for Spectroscopic Data Acquisition

This protocol outlines the general steps for acquiring spectroscopic data to confirm the structure of the synthesized product.[1]

Materials:

-

Synthesized 1-(Furan-2-yl)ethanol

-

Deuterated chloroform (CDCl₃) for NMR

-

Potassium bromide (KBr) for solid IR or salt plates (NaCl) for liquid IR

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

For a liquid sample, place a drop of the neat liquid between two NaCl plates.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Analyze the spectrum to identify characteristic functional group frequencies (e.g., O-H stretch, C-O stretch, furan ring vibrations).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight of the compound by identifying the molecular ion peak ([M]+ or [M+H]+).

-

Conclusion

This compound has firmly established itself as a pivotal chiral building block in modern organic synthesis. Its unique structure offers a gateway to a diverse range of high-value, biologically active molecules, particularly piperidine alkaloids and δ-lactones.[2][4] The development of efficient and highly selective biocatalytic methods for its synthesis from 2-acetylfuran has made this valuable synthon more accessible, promoting its use in drug discovery and development.[3][10] For researchers and drug development professionals, a thorough understanding of its properties, stereochemistry, and synthetic pathways is essential for leveraging its full potential in the rational design of new, safer, and more effective furan-based therapeutics.[3] Future research should focus on further expanding its applications and quantitatively comparing the pharmacological and toxicological profiles of its enantiomers to support advanced drug development programs.[3]

References

- 1. 1-(Furan-2-yl)ethanol | High-Purity Research Chemical [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (1R)-1-(furan-2-yl)ethan-1-ol | C6H8O2 | CID 642107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 27948-61-4|this compound|BLD Pharm [bldpharm.com]

- 9. 1-(2-FURYL)ETHAN-1-OL | 4208-64-4 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of (R)-1-(Furan-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-(Furan-2-yl)ethanol, a chiral alcohol of significant interest in synthetic and medicinal chemistry. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Data is presented in a structured, tabular format for clarity and ease of comparison, supplemented by detailed experimental protocols for data acquisition.

Introduction

This compound is a valuable chiral building block featuring a furan ring, a key heterocycle in many pharmaceutical compounds, and a secondary alcohol moiety. Its enantiomerically pure form is crucial for the synthesis of complex molecular targets with specific stereochemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in any research or development workflow. This guide serves as a core reference for its key spectral features.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule. The data presented here was recorded in deuterated chloroform (CDCl₃). Note that the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are identical in an achiral solvent.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.35 | s | - | 1H | H-5' (furan) |

| 6.35 | m | - | 1H | H-4' (furan) |

| 6.25 | d | 3.1 | 1H | H-3' (furan) |

| 4.88 | q | 13.1, 6.5 | 1H | H-1 (CH-OH) |

| 1.56 | d | 6.5 | 3H | H-2 (CH₃) |

Data sourced from a study on (S)-1-(Furan-2-yl)ethanol, which is spectroscopically identical to the (R)-enantiomer in a non-chiral environment.[1]

¹³C NMR Spectroscopic Data

The following table presents typical chemical shift ranges for the carbon atoms in 1-(Furan-2-yl)ethanol, based on established values for furan and secondary alcohol moieties.

| Chemical Shift (δ) ppm | Assignment |

| 155-160 | C-2' (furan, carbon bearing the ethanol group) |

| 141-143 | C-5' (furan) |

| 110-112 | C-4' (furan) |

| 105-107 | C-3' (furan) |

| 65-70 | C-1 (CH-OH) |

| 20-25 | C-2 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| ~3130 | Medium | =C-H stretch (furan) |

| ~2980 - 2850 | Medium | C-H stretch (alkyl) |

| ~1500, ~1450 | Medium-Weak | C=C stretch (furan ring) |

| ~1180 | Strong | C-O-C stretch (furan ring) |

| 1300 - 1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 112.13 g/mol .

Expected Mass Spectrometry Fragmentation

| m/z Value | Interpretation |

| 112 | Molecular Ion [M]⁺ |

| 97 | [M - CH₃]⁺ (Loss of methyl group via α-cleavage) |

| 95 | [M - OH]⁺ |

| 94 | [M - H₂O]⁺ (Dehydration) |

| 81 | Furan-2-yl-methylium cation |

| 43 | [CH₃CO]⁺ or [C₃H₇]⁺ |

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For determining enantiomeric purity, derivatization with a chiral agent like Mosher's acid chloride may be necessary, followed by NMR analysis of the resulting diastereomers.[2]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer probe and lock onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity through shimming.

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, no specific sample preparation is needed.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[3]

-

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The sample is vaporized and separated on a suitable capillary column (e.g., a nonpolar column like DB-5ms).

-

As the compound elutes from the GC column, it enters the MS ion source.

-

Acquire mass spectra over a relevant mass range (e.g., m/z 40-200).

-

-

Data Processing : The resulting chromatogram will show a peak corresponding to this compound. The mass spectrum of this peak can then be analyzed to identify the molecular ion and characteristic fragment ions.

References

(R)-1-(Furan-2-yl)ethanol: A Comprehensive Technical Guide for its Application as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active (R)-1-(furan-2-yl)ethanol has emerged as a crucial and versatile chiral building block in modern organic synthesis.[1] Its structure, which combines a stereogenic carbinol center directly attached to a furan ring, offers a unique platform for the synthesis of a wide array of complex and biologically significant molecules.[1] The furan moiety, a latent 1,4-dicarbonyl equivalent, can be readily transformed into various functionalities, significantly expanding its synthetic utility.[1][2] This, coupled with the reactivity of the chiral hydroxyl group, makes enantiomerically pure 1-(furan-2-yl)ethanol a highly sought-after precursor for pharmaceuticals, agrochemicals, and fine chemicals.[3][4]

The significance of chiral building blocks is paramount in drug development, as the biological activity of a molecule is often intrinsically linked to its stereochemistry.[5][6][] this compound serves as a key intermediate in the enantioselective synthesis of numerous natural products and active pharmaceutical ingredients (APIs), including piperidine alkaloids and α,β-unsaturated δ-lactones, which exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and cytotoxic effects.[1][8][9]

This technical guide provides an in-depth overview of this compound, focusing on its synthesis, key reactions, and applications, with a particular emphasis on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [10][11] |

| Molecular Weight | 112.13 g/mol | [11] |

| Appearance | Liquid | [10] |

| Boiling Point | 168-169 °C | [12] |

| Density | 1.0975 g/mL at 20 °C | [12] |

| Purity | >95% (commercially available) | [10] |

| InChI Key | UABXUIWIFUZYQK-RXMQYKEDSA-N | [10] |

| CAS Number | 27948-61-4 | [10][11] |

Synthesis of this compound

The enantioselective synthesis of this compound is predominantly achieved through biocatalytic methods, which offer high enantioselectivity under mild, environmentally benign conditions, presenting a green alternative to traditional chemical routes.[5][13]

Biocatalytic Asymmetric Reduction of 2-Acetylfuran

The most prominent method for producing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 2-acetylfuran.[13] This transformation is typically mediated by alcohol dehydrogenases (ADHs) found in various microorganisms, which selectively deliver a hydride to one face of the ketone.[13][14] The stereochemical outcome, yielding either the (R)- or (S)-enantiomer, is dependent on the specific enzyme present in the chosen biocatalyst.[13] A critical component of this reaction is the regeneration of the NADPH cofactor, which is often accomplished through the microorganism's metabolism of a co-substrate like glucose.[13]

A study utilizing Lactobacillus paracasei BD101 as a whole-cell biocatalyst demonstrated the highly efficient and enantioselective production of this compound.[9] The process optimization resulted in greater than 99% enantiomeric excess (ee) and a 97% yield.[9] Furthermore, the scalability of this method was confirmed by the complete conversion of 9.9 g of 2-acetylfuran to 9.78 g of this compound (97% isolated yield) within 48 hours.[9]

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Lactobacillus paracasei BD101 | 2-Acetylfuran | This compound | 97% | >99% | [9] |

Lipase-Catalyzed Kinetic Resolution

An alternative approach to obtain enantiomerically enriched 1-(furan-2-yl)ethanol is through the kinetic resolution of a racemic mixture.[13] This method typically involves the use of a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer and the acylated product.[13][15][16] Vinyl acetate is often employed as an effective acyl donor for this transformation.[15]

Research has shown that with Novozym 435 (immobilized CALB) in n-heptane, a conversion of 47% and an enantiomeric excess of the remaining substrate (ees) of 89% can be achieved in 2 hours at 60°C.[15]

| Lipase | Acyl Donor | Solvent | Conversion | Substrate ee (ees) | Reference |

| Novozym 435 | Vinyl Acetate | n-Heptane | 47% | 89% | [15] |

Synthetic Applications in Drug Development

The furan ring in this compound is a versatile synthon that can participate in a variety of transformations, including cycloadditions and rearrangements.[1][2] This reactivity, combined with the chirality of the alcohol, makes it a valuable precursor for a diverse range of bioactive molecules.[1]

Synthesis of Piperidine Alkaloids

This compound is a key starting material for the enantioselective synthesis of several naturally occurring piperidine alkaloids, such as (-)-Cassine and (-)-Spectaline.[1][9] These alkaloids are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[1] The synthesis leverages the stereocenter of the starting material to control the stereochemistry of the final alkaloid product.[1]

Construction of α,β-Unsaturated δ-Lactones

The furan nucleus can be elaborated into α,β-unsaturated δ-lactones, which are core structural motifs in many natural products possessing antifungal, antibiotic, and cytotoxic properties.[1][8][9] The chirality of this compound is transferred to the lactone, enabling the synthesis of optically active compounds.[1] A key transformation in this process is the Achmatowicz rearrangement, which converts the furan ring into a valuable pyranone intermediate.[1]

Experimental Protocols

Protocol 1: Synthesis of the Precursor 2-Acetylfuran

The precursor for the biocatalytic reduction, 2-acetylfuran, is commonly synthesized via the Friedel-Crafts acylation of furan with acetic anhydride.[3][12]

Materials:

-

Furan (freshly distilled)[14]

-

Acetic anhydride[3]

-

85% Phosphoric acid[3]

-

Chloroform[3]

-

Saturated sodium bicarbonate solution[3]

-

Anhydrous sodium sulfate[3]

Procedure:

-

In a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add acetic anhydride (0.12 mol) and 85% phosphoric acid (1.2 g).[3][4]

-

While stirring at 25 °C, add furan (0.1 mol) dropwise over approximately 1 hour.[3][4]

-

Cool the reaction mixture to 50 °C and add 200 mL of water. Stir for 30 minutes.[3]

-

Cool to below 30 °C and extract three times with 100 mL of chloroform.[3]

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with water.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]

-

Purify the crude 2-acetylfuran by vacuum distillation.[3]

Troubleshooting:

-

Polymerization of Furan: Furan is sensitive to strong acids and high temperatures. Maintain low temperatures (0-30°C) during initial reagent mixing and consider using milder Lewis acids like zinc chloride.[14]

-

Formation of 2,5-Diacetylfuran: To minimize this diacylation byproduct, carefully control the stoichiometry, typically using a slight excess of furan. Avoid prolonged reaction times and high temperatures.[14]

Protocol 2: Biocatalytic Asymmetric Reduction of 2-Acetylfuran using Lactobacillus paracasei BD101

This protocol details the use of a whole-cell biocatalyst for the enantioselective synthesis of this compound.[13]

Materials:

-

Lactobacillus paracasei BD101 culture[13]

-

Sterile MRS broth[13]

-

Phosphate buffer (100 mM, pH 7.0)[13]

-

Glucose[13]

-

2-Acetylfuran[13]

-

Ethyl acetate[13]

-

Anhydrous sodium sulfate[13]

Procedure:

-

Cultivation of Microorganism: Inoculate 100 mL of sterile MRS broth with L. paracasei BD101. Incubate at 30°C for 24-48 hours with shaking at 150 rpm.[13]

-

Preparation of Resting Cells: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with phosphate buffer (100 mM, pH 7.0). Resuspend the cell pellet in the same buffer to a final concentration of 50 mg/mL (wet cell weight) to create the resting cell suspension.[13]

-

Biocatalytic Reduction: In a 50 mL flask, combine 10 mL of the resting cell suspension with glucose to a final concentration of 100 mM. Add 2-acetylfuran to a final concentration of 50 mM.[13]

-

Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours.[13]

-

Product Extraction: After the reaction, saturate the aqueous phase with NaCl. Extract the product three times with an equal volume of ethyl acetate.[13]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[13]

-

Remove the solvent under reduced pressure using a rotary evaporator.[13]

-

Analysis: Determine the conversion and enantiomeric excess of the resulting 1-(furan-2-yl)ethanol using chiral HPLC or GC.[13]

Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-1-(Furan-2-yl)ethanol

This protocol provides an alternative method for obtaining enantiomerically enriched 1-(furan-2-yl)ethanol.[13]

Materials:

-

(±)-1-(Furan-2-yl)ethanol[13]

-

Vinyl acetate[13]

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)[13][15]

-

Activated molecular sieves[13]

Procedure:

-

To a solution of (±)-1-(furan-2-yl)ethanol (1 mmol) in 10 mL of an anhydrous organic solvent, add vinyl acetate (1.2 mmol).[13]

-

Add immobilized Candida antarctica lipase B (50 mg).[13]

-

Add activated molecular sieves to maintain anhydrous conditions.[13]

-

Incubate the reaction mixture at 40°C with shaking at 200 rpm.[13]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.[13]

Analytical Method: Chiral HPLC

Column: Chiralcel® OD-H or equivalent polysaccharide-based chiral column.[13] Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may need optimization.[13] Flow Rate: 1.0 mL/min.[13] Detection: UV at 254 nm.[13] Temperature: 25°C.[13]

Conclusion

This compound stands out as a highly valuable chiral building block for organic synthesis, particularly in the realm of drug discovery and development. Its utility is underscored by the versatile reactivity of the furan ring and the strategic importance of its chiral center. The development of efficient and green biocatalytic methods for its enantioselective synthesis has made this synthon more accessible, paving the way for its broader application in the construction of complex and biologically active molecules. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively synthesize and utilize this important chiral intermediate in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Furan as a versatile synthon [pubsapp.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. 1-(Furan-2-yl)ethanol | High-Purity Research Chemical [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Chiral Building Blocks Selection - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. (1R)-1-(furan-2-yl)ethan-1-ol | C6H8O2 | CID 642107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of Chiral Alcohols with a Furan Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

Furan-containing chiral alcohols represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities that are crucial for the development of novel therapeutics. Their unique stereochemistry, combined with the electronic properties of the furan ring, allows for specific and potent interactions with various biological targets. This technical guide provides a comprehensive overview of the biological significance of these compounds, detailing their roles in modulating key signaling pathways, and presents quantitative data on their efficacy. Furthermore, it offers detailed experimental protocols for their synthesis and biological evaluation, serving as a vital resource for researchers in drug discovery and development.

Introduction

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the design of pharmacologically active molecules.[1] When this scaffold is functionalized with a chiral alcohol, the resulting stereocenter introduces a critical three-dimensional architecture that can significantly enhance binding affinity and selectivity for biological targets. These chiral alcohols serve as key intermediates in the synthesis of a diverse range of bioactive compounds, including unnatural lactic acids, which are important subunits in many peptide drugs, and various natural products.[1] The chirality of these molecules is paramount, as different enantiomers can exhibit markedly different pharmacological and toxicological profiles.[2]

This guide will delve into the significant biological activities of furan-containing chiral alcohols, with a focus on their anticancer and antimicrobial properties. We will explore the underlying mechanisms of action, including the modulation of critical cellular signaling pathways. Quantitative data from various studies are summarized to provide a clear comparison of the potency of these compounds. Finally, detailed experimental protocols for key synthetic and biological evaluation techniques are provided to facilitate further research in this promising area.

Biological Activities and Therapeutic Potential

Furan-containing chiral alcohols have emerged as promising candidates in several therapeutic areas, most notably in oncology and infectious diseases. The presence of the furan ring, a bioisostere of the phenyl group, often improves metabolic stability and receptor interactions.[3]

Anticancer Activity

Several furan-containing chiral alcohols and their derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The chirality at the alcohol center can lead to enantioselective cytotoxicity, where one enantiomer is significantly more potent than the other.

For instance, chiral furan lignan derivatives have been synthesized and evaluated for their anti-tumor activity. In one study, the different isomers and the racemic mixture were tested against QGY-7701 and HeLa cell lines, with one compound showing IC50 values of 12 µM and 13 µM, respectively.[4] Derivatives of 1-(Furan-2-yl)ethanol have also shown promise, with some compounds exhibiting potent cytotoxicity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines.[5]

Antimicrobial Activity

The furan nucleus is a well-established pharmacophore in antimicrobial agents. The introduction of a chiral alcohol can enhance the antimicrobial spectrum and potency. While direct studies on a wide range of furan-containing chiral alcohols are still emerging, related structures such as chiral 2(5H)-furanone sulfones have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) as low as 8 μg/mL.[3]

Signaling Pathways Modulated by Furan-Containing Chiral Alcohols

A key aspect of the biological significance of furan-containing chiral alcohols is their ability to modulate critical intracellular signaling pathways that are often dysregulated in diseases like cancer.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers.[5] Some furan-containing compounds have been identified as inhibitors of this pathway.[5] It is hypothesized that the chiral alcohol moiety can form specific hydrogen bonds with key residues in the ATP-binding pocket of PI3K or Akt, leading to the inhibition of their kinase activity. This disruption prevents the downstream signaling events that promote cancer cell survival and proliferation.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by furan-containing chiral alcohols.

Quantitative Data Summary

The following tables summarize the biological activity of representative furan-containing chiral alcohols and related derivatives. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent analogues.

Table 1: Anticancer Activity of Furan-Containing Chiral Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| Chiral Furan Lignan (2c) | QGY-7701 (Hepatocellular Carcinoma) | 12 µM | [4] |

| Chiral Furan Lignan (2c) | HeLa (Cervical Cancer) | 13 µM | [4] |

| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 µM | [5] |

| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 µM | [5] |

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung Carcinoma) | 27.7 µg/mL | [5] |

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL | [5] |

Table 2: Antimicrobial Activity of Furan-Containing Chiral Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Chiral 2(5H)-Furanone Sulfone (26) | Staphylococcus aureus | 8 | [3] |

| Chiral 2(5H)-Furanone Sulfone (26) | Bacillus subtilis | 8 | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the advancement of research. This section provides methodologies for the synthesis of a representative furan-containing chiral alcohol and for a key biological evaluation assay.

Enantioselective Synthesis of 1-(Furan-2-yl)ethanol

This protocol describes the biocatalytic asymmetric reduction of 1-(furan-2-yl)ethanone to produce enantiomerically pure 1-(furan-2-yl)ethanol.

Workflow for Biocatalytic Asymmetric Reduction

Caption: A generalized workflow for the biocatalytic asymmetric reduction of a furan ketone.

Materials:

-

1-(Furan-2-yl)ethanone

-

A suitable alcohol dehydrogenase or ketoreductase

-

Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Prepare a solution of 1-(furan-2-yl)ethanone in the buffer.

-

Add the reductase enzyme and the NADPH cofactor to the reaction mixture.

-

Incubate the reaction at a controlled temperature with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC or GC.

-

Once the reaction is complete, remove the enzyme (e.g., by centrifugation).

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final product by NMR and mass spectrometry and determine the enantiomeric excess by chiral HPLC.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the furan-containing chiral alcohol in the cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[6]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

Furan-containing chiral alcohols are a class of compounds with significant and diverse biological activities. Their unique structural features make them valuable scaffolds for the development of new anticancer and antimicrobial agents. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, provides a mechanistic basis for their therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and development of this promising class of molecules for the treatment of human diseases.

References

- 1. Chiral tertiary 2-furyl alcohols: diversified key intermediates to bioactive compounds. Their enantioselective synthesis via (2-furyl)aluminium addition to ketones catalyzed by a titanium catalyst of (S)-BINOL - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Pivotal Role of (R)-1-(Furan-2-yl)ethanol in the Synthesis of Bioactive Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(Furan-2-yl)ethanol, a chiral furan derivative, has emerged as a critical and versatile building block in the asymmetric synthesis of a diverse array of bioactive molecules. Its inherent chirality and the latent functionality of the furan ring make it a valuable precursor for complex natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, its application in the construction of bioactive piperidine alkaloids and α,β-unsaturated δ-lactones, and the biological activities associated with these molecules. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this promising area of medicinal chemistry.

Enantioselective Synthesis of this compound

The production of enantiomerically pure this compound is paramount for its use in stereoselective synthesis. Biocatalysis, particularly the asymmetric reduction of 2-acetylfuran, has proven to be a highly efficient and green method for obtaining the desired (R)-enantiomer with high enantiomeric excess (ee).

Biocatalytic Reduction of 2-Acetylfuran

Microbial whole-cell catalysts, such as Lactobacillus paracasei, are frequently employed to mediate the asymmetric reduction of 2-acetylfuran. These microorganisms contain alcohol dehydrogenases that selectively produce the (R)-alcohol. The process typically utilizes a co-substrate like glucose for the regeneration of the necessary cofactor, NADPH.

Table 1: Performance of Lactobacillus paracasei BD101 in the Asymmetric Bioreduction of 2-Acetylfuran

| Scale | Co-substrate | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee, %) | Enantiomer |

| Gram-scale (9.9 g) | Glucose | 30 | 48 | >99 | 97 | >99 | (R) |

Experimental Protocol: Gram-Scale Synthesis of this compound

Materials:

-

2-Acetylfuran

-

Lactobacillus paracasei BD101 (lyophilized cells)

-

Glucose

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Biocatalyst Preparation: In an Erlenmeyer flask, suspend the lyophilized Lactobacillus paracasei BD101 cells in deionized water containing glucose. The concentrations of cells and glucose should be optimized for the specific batch.

-

Activation: Incubate the flask in a shaking incubator at 30°C with agitation (e.g., 150 rpm) for 1-2 hours to activate the cells.

-

Substrate Addition: Add 2-acetylfuran (e.g., 9.9 g) to the cell suspension.

-

Bioreduction: Continue incubation at 30°C with shaking for approximately 48 hours. Monitor the reaction progress using GC or HPLC.

-

Work-up: Once the starting material is consumed, saturate the aqueous mixture with NaCl.

-

Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain enantiomerically pure this compound.

Synthesis of Bioactive Piperidine Alkaloids

This compound is a key chiral precursor in the enantioselective synthesis of several naturally occurring piperidine alkaloids, such as (-)-Cassine and (-)-Spectaline. These alkaloids exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The synthetic strategy leverages the chirality of the starting material to control the stereochemistry of the final alkaloid.

A pivotal step in the synthesis of these alkaloids is the Achmatowicz rearrangement, an oxidative ring expansion of a furfuryl alcohol to a dihydropyranone. This transformation is crucial for constructing the piperidine ring system.

Synthesis of (-)-Cassine

The total synthesis of (-)-cassine, a piperidine alkaloid, can be achieved from this compound. While a detailed, multi-step experimental protocol with specific yields and ee% for each step is dispersed across various literature, the general synthetic workflow involves the key Achmatowicz rearrangement.

Caption: Synthetic Workflow to Piperidine Alkaloids.

Experimental Protocol: Achmatowicz Rearrangement of a Furfurylamine Derivative

Materials:

-

N-protected furfurylamine derivative

-

Oxidizing agent (e.g., m-CPBA or Oxone®/KBr)

-

Solvent (e.g., Dichloromethane or Methanol)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the N-protected furfurylamine derivative (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the oxidizing agent (e.g., m-CPBA, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent.

-

Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the resulting dihydropyranone intermediate by column chromatography.

Synthesis of Bioactive α,β-Unsaturated δ-Lactones

The furan ring of this compound can also be elaborated into α,β-unsaturated δ-lactones. These motifs are present in numerous natural products possessing antifungal, antibiotic, and cytotoxic properties. The chirality of the starting alcohol is transferred to the lactone, enabling the synthesis of optically active compounds.

Caption: Synthetic Pathway to α,β-Unsaturated δ-Lactones.

Biological Activity of Derived Molecules

Antimicrobial Activity of Piperidine Alkaloids

Piperidine alkaloids derived from this compound, such as (-)-Cassine, are known to possess antimicrobial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Piperidine Derivative 6 | Bacillus subtilis | 750 | |

| Piperidine Derivative 6 | Escherichia coli | 1500 | |

| Piperidine Derivative 6 | Staphylococcus aureus | 1500 | |

| Piperidine Derivative 6 | Pseudomonas aeruginosa | 1500 | |

| Piperidine Derivative 6 | Klebsiella pneumoniae | 1500 |

Note: The data in this table is for general piperidine derivatives and serves as an illustrative example. Specific MIC values for (-)-Cassine and (-)-Spectaline require further investigation.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several alkaloids have been shown to exert their anticancer effects by modulating this pathway. While the specific interaction of (-)-Cassine and (-)-Spectaline with this pathway requires further elucidation, the general mechanism of action for many alkaloids involves the inhibition of key kinases in the pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.

Caption: PI3K/Akt/mTOR Pathway and Potential Alkaloid Inhibition.

Conclusion

This compound stands out as a highly valuable chiral building block in the synthesis of bioactive molecules. Its efficient enantioselective synthesis via biocatalytic methods provides a sustainable and reliable source of this key precursor. The strategic application of the Achmatowicz rearrangement opens a gateway to the construction of complex and pharmacologically relevant scaffolds, including piperidine alkaloids and α,β-unsaturated δ-lactones. The demonstrated antimicrobial activity and the potential for anticancer effects through the modulation of critical signaling pathways underscore the importance of continued research into the synthesis and biological evaluation of molecules derived from this compound. This guide provides a solid foundation of protocols, data, and conceptual frameworks to aid researchers and drug development professionals in harnessing the synthetic potential of this versatile chiral synthon.

Synthesis of α,β-Unsaturated δ-Lactones from (R)-1-(Furan-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting the chiral building block (R)-1-(Furan-2-yl)ethanol into valuable α,β-unsaturated δ-lactones. These lactones are significant structural motifs in numerous biologically active natural products and pharmaceuticals.[1] The described methodology leverages a stereospecific Achmatowicz rearrangement followed by a dehydration step, offering a reliable route to these important chiral intermediates.

Synthetic Strategy: An Overview

The conversion of this compound to an α,β-unsaturated δ-lactone is a two-step process. The initial and key transformation is the Achmatowicz rearrangement, an oxidative ring expansion of the furan moiety to a dihydropyranone.[2][3] This reaction is known to proceed with retention of the stereochemistry at the carbinol center. The resulting 6-hydroxy-2H-pyran-3(6H)-one is then subjected to dehydration to introduce the α,β-unsaturation, yielding the final product.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Achmatowicz Rearrangement of this compound

The Achmatowicz rearrangement of 1-(Furan-2-yl)ethanol can be achieved using various oxidizing agents, with N-Bromosuccinimide (NBS) and meta-chloroperoxybenzoic acid (m-CPBA) being common choices.[2][4] The following protocol details the synthesis of (2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one using NBS.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Sodium bicarbonate (NaHCO₃)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure: [5]

-

A solution of this compound (1.0 equivalent) is prepared in a 3:1 mixture of THF and water.

-

The solution is cooled to approximately 0 °C in an ice-water bath.

-

Solid sodium bicarbonate (2.0 equivalents) and sodium acetate trihydrate (1.0 equivalent) are added to the cooled solution.[5]

-

N-Bromosuccinimide (1.05 equivalents) is added portion-wise, maintaining the reaction temperature between 1 °C and 10 °C.[5]

-

The reaction mixture is stirred for an additional 2 hours at 1-2 °C, with the reaction progress monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield (2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Step 2: Dehydration to form α,β-Unsaturated δ-Lactone

The dehydration of the 6-hydroxy-2H-pyran-3(6H)-one intermediate can be accomplished by converting the hydroxyl group into a good leaving group, followed by elimination. A common method involves mesylation and subsequent base-induced elimination.

Materials:

-

(2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

The (2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one (1.0 equivalent) is dissolved in anhydrous dichloromethane and cooled to 0 °C.

-

Triethylamine (1.2 equivalents) or pyridine is added to the solution.

-

Methanesulfonyl chloride (1.1 equivalents) is added dropwise, and the reaction is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature.

-

The reaction progress is monitored by TLC.

-

Once the mesylation is complete, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to facilitate the elimination. Alternatively, warming the reaction mixture with excess triethylamine can also effect the elimination.

-

The reaction is quenched with saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to afford the (R)-6-Methyl-2H-pyran-2-one.

Quantitative Data

The following tables summarize representative quantitative data for the key transformations.

Table 1: Achmatowicz Rearrangement of Furfuryl Alcohols

| Entry | Starting Material | Oxidizing Agent | Solvent | Yield (%) | Reference |

| 1 | 1-(Furan-2-yl)ethanol | m-CPBA | CH₂Cl₂ | 78 | [4] |

| 2 | Furfuryl alcohol | Br₂, CH₃OH | CH₃OH | 85 | [4] |

| 3 | 2-(Hydroxymethyl)-5-methylfuran | NBS, H₂O | THF/H₂O | 95 | [4] |

| 4 | Phenyl(furan-2-yl)methanol | Oxone/KBr | CH₃CN/H₂O | 92 | [4] |

Table 2: Dehydration of 6-Hydroxy-2H-pyran-3(6H)-ones (Illustrative)

| Entry | Substrate | Reagents | Solvent | Yield (%) |

| 1 | 6-Hydroxy-dihydropyranone | 1. MsCl, Et₃N; 2. DBU | CH₂Cl₂ | Typically >80 |

Note: Specific yields for the dehydration of the product from this compound require empirical determination but are generally high for this type of elimination.

Reaction Mechanisms

Mechanism of the Achmatowicz Rearrangement

The Achmatowicz reaction proceeds via an oxidative cleavage of the furan ring followed by an intramolecular cyclization.[6] When using an oxidant like m-CPBA, the reaction is thought to initiate with the epoxidation of the furan ring.

Caption: Mechanism of the Achmatowicz rearrangement.

Mechanism of Dehydration

The dehydration step involves a two-step sequence: mesylation of the hydroxyl group to convert it into a good leaving group (mesylate), followed by an E2 elimination promoted by a base.[7]

Caption: Mechanism of the dehydration step.

Conclusion

The synthesis of α,β-unsaturated δ-lactones from this compound via the Achmatowicz rearrangement and subsequent dehydration is a robust and stereospecific method. This pathway provides access to valuable chiral building blocks for the synthesis of complex natural products and novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Commercial Availability and Synthesis of Enantiomerically Pure (R)-1-(Furan-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and synthetic methodologies for enantiomerically pure (R)-1-(Furan-2-yl)ethanol. This chiral building block is of significant interest in the pharmaceutical and fine chemical industries due to its versatile applications in the synthesis of bioactive molecules.

Commercial Availability and Suppliers

This compound, identified by CAS number 27948-61-4, is readily available from a variety of chemical suppliers.[1][2] Purity levels are typically offered at 95% or higher, with the compound being sold in research to bulk quantities.[3][4][5] When sourcing this chemical, it is crucial to request and review the Certificate of Analysis (CoA) for batch-specific purity and enantiomeric excess (ee) data.

Below is a summary of key suppliers and their product information:

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Information |

| Benchchem | 1-(Furan-2-yl)ethanol | 4208-64-4 (racemic) | C₆H₈O₂ | Not specified | Available in research quantities for research use only.[3] |

| Fluorochem | This compound | 27948-61-4 | C₆H₈O₂ | 95% | Available in 1g and 5g pack sizes.[4][6] |

| iChemical | (+)-(R)-1-(furan-2-yl)ethanol | 27948-61-4 | C₆H₈O₂ | Industrial Grade/95% | A trader with 4 years of experience on ECHEMI.[1] |

| CymitQuimica | This compound | 27948-61-4 | C₆H₈O₂ | 95% | Marketed under the Fluorochem brand.[4] |

| Sigma-Aldrich | This compound | 27948-61-4 | C₆H₈O₂ | 95% | Storage temperature is noted as freezer.[5] |

| BLDpharm | This compound | 27948-61-4 | C₆H₈O₂ | Not specified | Recommended storage is in a freezer at under -20°C.[2] |

Physical and Chemical Properties:

-

Appearance: Colorless or white to yellow powder, crystals, or liquid[5]

-

Boiling Point: 64-65°C at 13 mm Hg[1]

-

Density: 1.078 g/mL at 20°C[1]

-

Storage Conditions: Freezer, under -20°C is recommended.[2][5]

Synthetic Methodologies: A Focus on Enantioselectivity

The enantioselective synthesis of this compound is most effectively achieved through the asymmetric bioreduction of the prochiral ketone, 2-acetylfuran.[7] This biocatalytic approach is favored for its high enantioselectivity and environmentally friendly reaction conditions.[8]

This protocol details a general method for the biocatalytic reduction of 2-acetylfuran to this compound using a whole-cell biocatalyst, such as Lactobacillus paracasei.[7][8][9]

Materials:

-

2-acetylfuran

-

Glucose (or other suitable co-substrate)[10]

-

Appropriate growth medium (e.g., MRS broth)[8]

-

Phosphate buffer (pH 7.0, 100 mM)[8]

-

Ethyl acetate[8]

-

Anhydrous sodium sulfate or magnesium sulfate[8]

-

Sodium chloride[8]

Procedure:

-

Cultivation of Biocatalyst: Inoculate a sterile growth medium with Lactobacillus paracasei. Incubate the culture at 30°C with shaking (e.g., 150-200 rpm) for 24-48 hours.[8]

-

Preparation of Resting Cells: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet twice with phosphate buffer and resuspend to a desired concentration (e.g., 50 mg/mL wet cell weight).[8]

-

Biocatalytic Reduction: In a reaction vessel, combine the resting cell suspension with a co-substrate like glucose (e.g., to a final concentration of 100 mM). Add 2-acetylfuran to the desired final concentration (e.g., 50 mM).[8]

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 48 hours) while monitoring the reaction progress by TLC or GC.[8][10]

-

Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl. Extract the product from the aqueous phase multiple times with an equal volume of an organic solvent such as ethyl acetate.[8]

-

Purification and Analysis: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[8] Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.[7] The enantiomeric excess of the resulting this compound is determined using chiral HPLC.[7][8]

References

- 1. echemi.com [echemi.com]

- 2. 27948-61-4|this compound|BLD Pharm [bldpharm.com]

- 3. 1-(Furan-2-yl)ethanol | High-Purity Research Chemical [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 27948-61-4 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of (R)-1-(Furan-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-1-(Furan-2-yl)ethanol, a chiral building block with significant applications in pharmaceutical and fine chemical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research. This document outlines the toxicological profile, proper handling procedures, emergency protocols, and detailed experimental methodologies incorporating essential safety measures.

Hazard Identification and Safety Precautions

This compound is a combustible liquid that can cause skin and eye irritation and may be harmful if swallowed.[1] Due to its furan moiety, it should be handled with the same caution as other furan-containing compounds, which are known for potential flammability and the ability to form explosive peroxides upon exposure to air.[2]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol [1] |

| Appearance | Colorless to yellow liquid[3] |

| Boiling Point | 167-170 °C[2][4] |

| Density | 1.078 g/mL at 20 °C[2][4] |

| Flash Point | 110 °C (230 °F) - closed cup[2][4] |

| Storage Temperature | 2-8°C[2][4] or under -20°C in a freezer, sealed in dry conditions[5][6] |

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure.

| PPE Category | Item | Specification | Rationale |

| Eye and Face Protection | Safety Goggles or Face Shield | Compliant with OSHA 1910.133 or European Standard EN166.[7] | To protect against splashes and eye contact, which may cause serious irritation.[7] |

| Hand Protection | Chemical-resistant Gloves | Disposable nitrile or neoprene gloves are recommended.[2] Inspect for degradation or punctures before use.[2] | To prevent skin contact, as the compound may be harmful and cause irritation.[7] |

| Body Protection | Laboratory Coat | Flame-retardant lab coat, fully buttoned.[2] | To protect skin from accidental spills. |

| Respiratory Protection | NIOSH/MSHA Approved Respirator or Fume Hood | Required if working outside a certified chemical fume hood.[7] | To minimize inhalation exposure. All work should ideally be conducted in a fume hood.[2] |

| Footwear | Closed-toe Shoes | Must cover the entire foot and be made of a non-porous material.[2] | To protect feet from spills and falling objects. |

Handling and Storage

Proper handling and storage procedures are critical to minimize risks.

-

Handling :

-

Storage :

Emergency Procedures

| Situation | Procedure |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

| Spill | Evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete. |

Experimental Protocols with Integrated Safety Precautions

The following are detailed methodologies for key experiments involving this compound, with safety precautions integrated into each step.